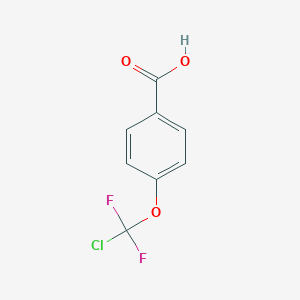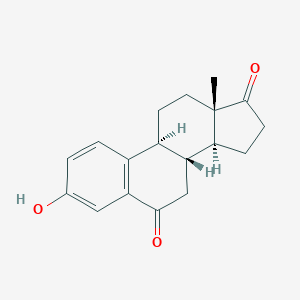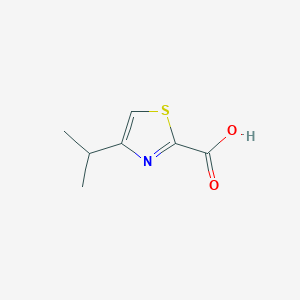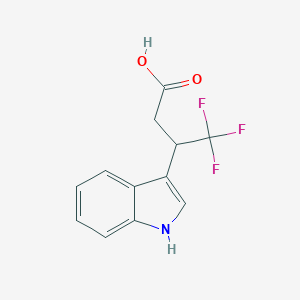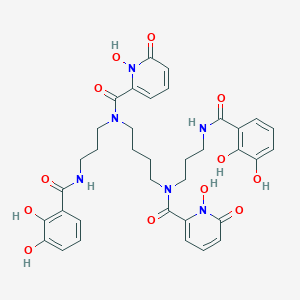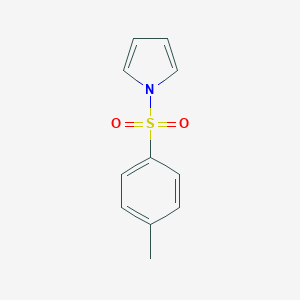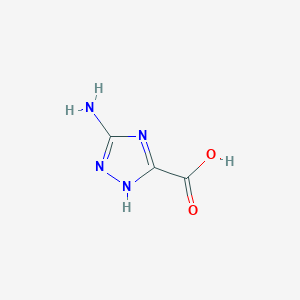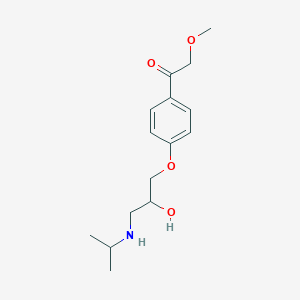
1-(4-(2-Hidroxi-3-(isopropilamino)propoxi)fenil)-2-metoxiethanona
Descripción general
Descripción
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone is a chemical compound with the molecular formula C14H21NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a methoxyethanone group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. It is predominantly found in the heart and is responsible for mediating the effects of adrenaline and noradrenaline, which are key players in the body’s “fight or flight” response .
Mode of Action
This compound acts as a beta-adrenergic antagonist , also known as a beta-blocker . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . By binding to the Beta-1 adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure .
Biochemical Pathways
The compound’s action on the Beta-1 adrenergic receptor affects the adenylate cyclase pathway . By inhibiting the action of catecholamines, it prevents the activation of this pathway, leading to a decrease in the levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA), affecting various downstream effects such as heart rate and contractility .
Pharmacokinetics
Like other beta-blockers, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in heart rate and force of contraction, and a reduction in blood pressure. These effects can be beneficial in conditions such as hypertension, angina, and certain types of cardiac arrhythmias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the Beta-1 adrenergic receptor. Additionally, individual factors such as the patient’s age, liver function, and presence of other diseases can also influence the compound’s pharmacokinetics and overall effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone typically involves multiple steps. One common method starts with the reaction of p-anisidine with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to introduce the isopropylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and advanced purification techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker with similar mechanisms of action but different chemical structure.
Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.
Metoprolol: Similar in function but with variations in its metabolic pathways and side effects.
Uniqueness
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethanone group, in particular, differentiates it from other beta-blockers, potentially offering unique therapeutic benefits and applications.
Propiedades
IUPAC Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGMBGZUOIIVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


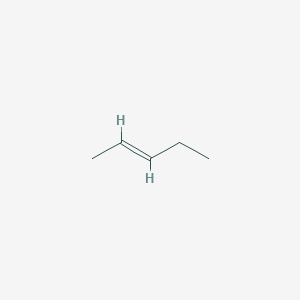
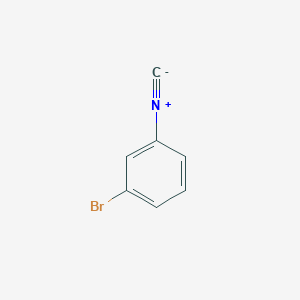
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
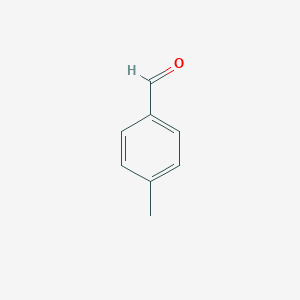
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
